Bromhexin-verwandte Verbindung 2 HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bromhexine Related Compound 2 HCl is an impurity of Bromhexine . Bromhexine is a mucolytic agent used for a variety of respiratory conditions associated with increased mucus secretion . It is derived from the Adhatoda vasica plant and aids in the clearance of excess mucus, improving breathing and reducing cough .

Synthesis Analysis

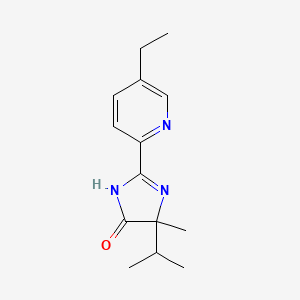

Bromhexine is a synthetic benzyl amine derivative of vasicine . It was developed in the research laboratory of Boehringer Ingelheim in the late 1950s as an active ingredient for pharmaceutical use .Molecular Structure Analysis

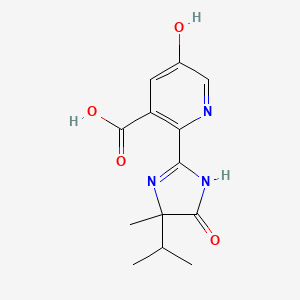

The chemical structure of bromhexine is represented in figure 1 . It is chemically known as N-cyclohexyl-N-methyl-(2-amino-3,5-dibromobenzyl) ammonium chloride .Chemical Reactions Analysis

Bromhexine is a weak base and its precipitate out at pH value above 6 . The different analytical methods used to quantify the drug as a single active pharmaceutical ingredient include flow injection analysis with ion selective electrodes, inductively coupled plasma mass spectrometry, electrokinetic chromatography, electrochemical oxidation at the glassy carbon electrode, liquid chromatography, liquid gas chromatography, GC with mass detection, and voltammetry .Physical And Chemical Properties Analysis

Bromhexine is a white crystalline powder. It is slightly soluble in alcohol and methylene chloride, and sparingly soluble in water .Wissenschaftliche Forschungsanwendungen

Oral zerfallende Tabletten (ODTs)

Bromhexinhydrochlorid wurde in der Formulierung von oral zerfallenden Tabletten (ODTs) verwendet. Diese Tabletten zerfallen im Speichel, bevor sie geschluckt werden, und überwinden so Probleme beim Schlucken fester Darreichungsformen {svg_1}. Die erfolgreiche Formel, die durch Direktverpressung hergestellt wird, gewährleistet eine akzeptable mechanische Festigkeit und eine kurze Zerfallszeit {svg_2}.

Behandlung von Atemwegserkrankungen

Bromhexin wird hauptsächlich als Mukolytikum zur Behandlung von Atemwegserkrankungen eingesetzt, die mit übermäßigem oder zähem Schleim verbunden sind {svg_3}. Es hat eine sekretorische und sekretomotorische Wirkung im Bronchialbaum, die die Auswurfbildung erleichtert und den Husten lindert {svg_4}.

Behandlung von Bronchitis

Die Indikationen für die Anwendung von Bromhexin sind akute und chronische Bronchitis {svg_5}. Es hilft bei der Behandlung dieser Zustände, indem es den Schleim in den Atemwegen verdünnt und das Abhusten erleichtert.

Behandlung von Bronchialasthma

Bromhexin wird auch zur Behandlung von Bronchialasthma eingesetzt {svg_6}. Es hilft, die Dicke des Schleims in den Atemwegen zu reduzieren, wodurch das Atmen für den Patienten erleichtert wird.

Behandlung von Mukoviszidose

Mukoviszidose ist ein weiterer Zustand, bei dem Bromhexin seine Anwendung findet {svg_7}. Es hilft, die Dicke des Schleims in den Lungen zu reduzieren, wodurch die Lebensqualität des Patienten verbessert wird.

Postoperative Atemwegsrehabilitation

Bromhexin wird in der postoperativen Atemwegsrehabilitation eingesetzt {svg_8}. Es hilft, die Lungenfunktion nach einer Operation zu verbessern, indem es die Dicke des Schleims in den Atemwegen reduziert.

Potenzielle Behandlung von COVID-19

Jüngste Forschungen haben gezeigt, dass Bromhexinhydrochlorid eine potenzielle Behandlung für COVID-19 sein könnte {svg_9}. Es wurde festgestellt, dass es ein starker Inhibitor von TMPRSS2 ist, einem Schlüsselprotein, das an der Bindung von SARS-CoV-2 an den Wirtszellrezeptor beteiligt ist {svg_10}.

Behandlung bei pädiatrischen Fällen

Bromhexinhydrochlorid ist in vielen Ländern als gängiges rezeptfreies (OTC) Expektorans für Erwachsene und Kinder zugelassen {svg_11}. Es sollte jedoch mit Vorsicht angewendet werden, wenn eine obstruktive Bronchialmotorik oder große Mengen an Sekreten vorhanden sind {svg_12}. Es wird auch nicht empfohlen, es bei Kindern unter 2 Jahren anzuwenden, da die Gefahr lebensbedrohlicher Nebenwirkungen besteht {svg_13}.

Wirkmechanismus

Target of Action

Bromhexine Related Compound 2 HCl, also known as Bromhexine, primarily targets the mucus in the respiratory tract . It is a mucolytic agent used for a variety of respiratory conditions associated with increased mucus secretion . It aids in the clearance of excess mucus, improving breathing and reducing cough .

Mode of Action

Bromhexine acts on the respiratory tract by modifying mucus viscosity and enhancing its clearance . It is secretolytic, increasing the production of serous mucus in the respiratory tract, which makes the phlegm thinner and less viscous . This contributes to a secretomotoric effect, allowing the cilia to more easily transport the phlegm out of the lungs .

Biochemical Pathways

Bromhexine enhances mucus transport by reducing mucus viscosity and by activating the ciliated epithelium (mucociliary clearance) . In clinical studies, bromhexine showed a secretolytic and secretomotor effect in the bronchial tract area, which facilitates expectoration and eases cough .

Pharmacokinetics

The pharmacokinetic data for oral Bromhexine show that the adult maximum blood concentration (C max) with oral administration of 8 mg Bromhexine is 22.50 ± 7.50 μg/L . The concentration in the parenchymal tissue of the lung is 54–132.75 ng/mL, far less than the concentration of target cells .

Result of Action

The result of Bromhexine’s action is the reduction of mucus viscosity and the enhancement of mucus clearance in the respiratory tract . This leads to improved breathing and reduced cough . It has been shown to increase the proportion of serous bronchial secretion, making it more easily expectorated .

Action Environment

The action of Bromhexine is influenced by the environment within the respiratory tract. It is formulated to address respiratory conditions characterized by excessive mucus production and impaired clearance . Bromhexine HCl, the active ingredient, acts on the respiratory tract by modifying mucus viscosity and enhancing its clearance . This mechanism supports improved airway hygiene, reduced cough severity, and enhanced expectoration .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

Recently, bromhexine and its metabolite ambroxol have garnered interest for the potential prevention and treatment of COVID-19 due to their interactions with cell receptors in the lungs . A 28-day randomized open-label multicenter study was conducted to assess the efficacy of bromhexine plus standard of care (SOC) vs. SOC alone in 191 outpatients with mild-to-moderate COVID-19 in the primary health care setting .

Biochemische Analyse

Biochemical Properties

Bromhexine Related Compound 2 HCl, like Bromhexine, is likely to play a role in biochemical reactions related to mucus regulation. Bromhexine affects the mucosal rheological properties by limiting the synthesis of glycoproteins that are released to the mucus and change its viscosity . It also causes the depolarization of macromolecules .

Cellular Effects

Bromhexine and its related compounds may have significant effects on various types of cells, particularly those in the respiratory tract. It has been found to enhance the secretion of various mucus components by modifying the physicochemical characteristics of mucus . These changes, in turn, increase mucociliary clearance and reduce cough .

Molecular Mechanism

Bromhexine, from which it is derived, is known to act as a potent inhibitor of transmembrane serine protease 2 (TMPRSS2) . TMPRSS2 plays a key role in SARS-CoV-2 binding to the host cell receptor, thereby achieving viral invasion and infection .

Temporal Effects in Laboratory Settings

The temporal effects of Bromhexine Related Compound 2 HCl in laboratory settings are not well-documented. Bromhexine, the parent compound, has been studied for its effects over time. For instance, it has been used in clinical trials for COVID-19 patients, with the primary outcomes being mortality within 28 days of hospitalization, rate of intubation, and clinical improvement .

Dosage Effects in Animal Models

For instance, in dogs and cats, Bromhexine has been used as a mucolytic agent .

Metabolic Pathways

Bromhexine is known to be metabolized by the liver to ambroxol .

Transport and Distribution

After intravenous administration, Bromhexine was rapidly and widely distributed throughout the body .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bromhexine Related Compound 2 HCl involves the conversion of 2-amino-3,5-dibromobenzaldehyde to the final product through a series of chemical reactions.", "Starting Materials": [ "2-amino-3,5-dibromobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-amino-3,5-dibromobenzaldehyde with sodium borohydride in ethanol to obtain 2-amino-3,5-dibromobenzyl alcohol", "Step 2: Oxidation of 2-amino-3,5-dibromobenzyl alcohol with sodium chlorite in acetic acid to obtain 2-amino-3,5-dibromobenzoic acid", "Step 3: Conversion of 2-amino-3,5-dibromobenzoic acid to its methyl ester using methanol and hydrochloric acid", "Step 4: Reduction of 2-amino-3,5-dibromobenzoic acid methyl ester with sodium borohydride in ethanol to obtain 2-amino-3,5-dibromobenzyl alcohol methyl ester", "Step 5: Conversion of 2-amino-3,5-dibromobenzyl alcohol methyl ester to its hydrochloride salt using hydrochloric acid", "Step 6: Conversion of 2-amino-3,5-dibromobenzyl alcohol methyl ester hydrochloride to Bromhexine Related Compound 2 HCl using sodium hydroxide and water" ] } | |

CAS-Nummer |

32193-43-4 |

Molekularformel |

C14H22BrCl3N2 |

Molekulargewicht |

404.61 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)

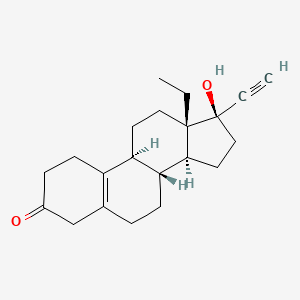

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)